4-Bromo-N'-hydroxythiophene-2-carboximidamide

Overview

Description

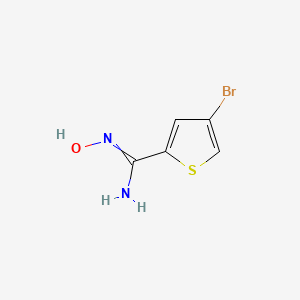

4-Bromo-N'-hydroxythiophene-2-carboximidamide (CAS: 1094456-19-5) is a brominated heteroaromatic compound with the molecular formula C₅H₅BrN₂OS . Its structure includes a thiophene ring substituted at the 4-position with bromine and a carboximidamide group (-C(=N-OH)-NH₂) at the 2-position. The compound’s unique features include:

- Thiophene backbone: A sulfur-containing aromatic ring, which enhances electron density and influences reactivity compared to benzene analogs.

- Carboximidamide group: A tautomeric functional group capable of hydrogen bonding, which may influence solubility and crystal packing.

Predicted physicochemical properties include a molecular weight of 221.08 g/mol and collision cross-section (CCS) values ranging from 130.5–136.3 Ų for various adducts (e.g., [M+H]⁺: 131.5 Ų) .

Biological Activity

4-Bromo-N'-hydroxythiophene-2-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant inhibitory effects against several microbial strains. For instance, it has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has shown activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HCT116 | 10 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Apoptosis Induction

In a recent study, treatment with this compound led to increased levels of cleaved caspases in MCF-7 cells, indicating that it promotes apoptosis. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, further supporting the induction of programmed cell death.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-N'-hydroxythiophene-2-carboximidamide, and how can reaction conditions be optimized?

The synthesis typically involves bromination of thiophene derivatives followed by functionalization. For example, bromination using N-bromosuccinimide (NBS) or bromine with catalysts like FeBr₃ yields intermediates, which are further modified via alkylation or amidation. Reaction conditions (temperature, solvent, catalyst loading) must be optimized to avoid side products. Evidence from similar compounds suggests controlled temperatures (0–25°C) and anhydrous conditions improve yields .

Q. How is the compound characterized post-synthesis to confirm structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis. For example, in structurally related brominated thiophenes, NMR chemical shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 160–180 ppm (carbonyl carbons) are diagnostic .

Q. What are the key chemical reactions this compound undergoes, and how do functional groups influence reactivity?

The bromine atom facilitates nucleophilic substitution (e.g., with amines or thiols), while the hydroxythiophene moiety participates in oxidation (to sulfoxides) or coordination with metals. The carboximidamide group enables condensation reactions. For instance, oxidation with H₂O₂ yields sulfones, and substitution with piperazine forms novel derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) aid in designing novel derivatives or predicting reaction pathways?

Quantum chemical calculations (DFT, MP2) model transition states and thermodynamic stability of intermediates. The ICReDD approach combines computational reaction path searches with experimental validation, narrowing optimal conditions for bromination or alkylation. This reduces trial-and-error experimentation and identifies energetically favorable pathways .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?

Statistical Design of Experiments (DoE) isolates critical variables (e.g., temperature, stoichiometry) and identifies interactions. For example, a fractional factorial design can optimize bromination efficiency while minimizing side reactions. Contradictions in yield data may arise from unaccounted variables like trace moisture, which DoE can systematically address .

Q. What strategies are effective for scaling up synthesis from laboratory to pilot scale while maintaining yield and purity?

Scale-up requires optimizing mixing efficiency, heat transfer, and solvent recovery. Membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors improve reproducibility. Process control systems (PID controllers) maintain reaction parameters within narrow tolerances, as highlighted in chemical engineering design principles .

Q. How does this compound serve as a scaffold in drug discovery, particularly in structure-activity relationship (SAR) studies?

The bromine atom enhances lipophilicity and binding to hydrophobic enzyme pockets, while the carboximidamide group can form hydrogen bonds. SAR studies on analogous compounds show that substituents at the thiophene 2-position influence bioactivity. For example, alkylation with cyclopropyl groups improves metabolic stability .

Q. What are best practices for handling hazardous intermediates (e.g., brominated byproducts) during synthesis?

Use inert atmospheres (N₂/Ar) to suppress explosive side reactions. Quenching reactive intermediates (e.g., excess Br₂ with Na₂S₂O₃) and employing closed-system reactors minimize exposure. Safety protocols from advanced laboratory courses emphasize hazard analysis and real-time monitoring .

Q. Methodological Recommendations

- For synthetic optimization, use DoE to map the interaction between bromination time and temperature .

- In computational studies, validate predicted reaction pathways with microkinetic modeling .

- Prioritize green chemistry principles (e.g., solvent-free conditions) during scale-up to align with sustainable engineering practices .

Comparison with Similar Compounds

Structural and Functional Group Comparisons with Analogous Compounds

Thiophene vs. Benzene and Pyrazole Derivatives

Key Observations :

- Pyrazole’s nitrogen atoms introduce basicity and hydrogen-bonding diversity .

- Tautomerism : The carboximidamide group in the target compound may exhibit tautomerism (e.g., imine vs. amine forms), similar to thiocarbamates in 1 , which adopt thione tautomers .

- Bromine Effects: Para-bromination in aromatic systems (e.g., benzene in 1) stabilizes intermediates in substitution reactions, as noted in para-bromination methodologies .

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) and Molecular Weight

| Compound | Molecular Weight (g/mol) | CCS [M+H]⁺ (Ų) | Key Adducts |

|---|---|---|---|

| This compound | 221.08 | 131.5 | [M+Na]⁺: 131.4; [M-H]⁻: 131.9 |

| O-Methyl-N-4-bromophenyl thiocarbamate (1) | ~246.14 (estimated) | N/A | Not reported in evidence |

Implications :

- The target compound’s CCS values suggest moderate polarity, comparable to small aromatic heterocycles.

- Lack of CCS data for analogs like 1 highlights a research gap in mass spectrometry characterization for brominated carboximidamides .

Hydrogen Bonding and Crystal Engineering

Supramolecular Interactions

- Target Compound: Potential N-H···O/S hydrogen bonds from the carboximidamide and hydroxyl groups. Thiophene’s sulfur may participate in weak S···π interactions.

- O-Methyl-N-4-bromophenyl thiocarbamate (1) : Exhibits strong N-H···S hydrogen bonds and Br···π contacts, forming 3D architectures .

Comparison :

- Thiocarbamates (1 ) prioritize thione-based hydrogen bonding, whereas the carboximidamide group in the target compound may favor N-H···O/N interactions.

- Bromine’s role in halogen bonding (e.g., Br···S in 1 ) is less likely in the target compound due to thiophene’s electron-rich sulfur .

Properties

IUPAC Name |

4-bromo-N'-hydroxythiophene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c6-3-1-4(10-2-3)5(7)8-9/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHXDNCOSLMLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.